molecular formula C4H4N2O2 B12333754 N-Hydroxy-2-oxopropanimidoyl cyanide

N-Hydroxy-2-oxopropanimidoyl cyanide

Cat. No.: B12333754
M. Wt: 112.09 g/mol
InChI Key: DOOHWQFPTDAXJS-GQCTYLIASA-N
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Description

N-Hydroxy-2-oxopropanimidoyl cyanide is a chemical compound with the molecular formula C4H4N2O2. It is also known by its IUPAC name, 2-hydroxyimino-3-oxobutanenitrile

Preparation Methods

The synthesis of N-Hydroxy-2-oxopropanimidoyl cyanide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with hydroxylamine under controlled conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

N-Hydroxy-2-oxopropanimidoyl cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions include oximes, amines, and substituted nitriles .

Scientific Research Applications

N-Hydroxy-2-oxopropanimidoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-oxopropanimidoyl cyanide involves its ability to participate in nucleophilic addition reactions. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of various adducts and intermediates, which can further react to produce a wide range of products . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the cyanide and oxime functional groups .

Comparison with Similar Compounds

N-Hydroxy-2-oxopropanimidoyl cyanide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications.

Properties

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

(2E)-2-hydroxyimino-3-oxobutanenitrile

InChI

InChI=1S/C4H4N2O2/c1-3(7)4(2-5)6-8/h8H,1H3/b6-4+

InChI Key

DOOHWQFPTDAXJS-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C(=N/O)/C#N

Canonical SMILES

CC(=O)C(=NO)C#N

Origin of Product

United States

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